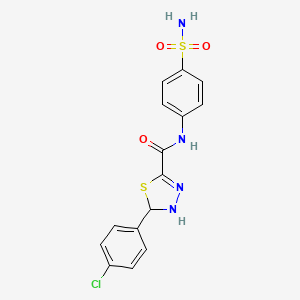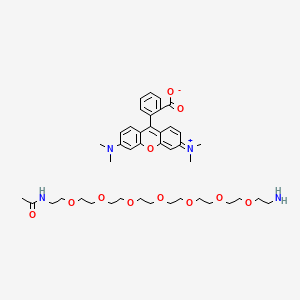
Tamra-peg7-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamra-peg7-NH2 is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) containing seven polyethylene glycol (PEG) units. This compound is notable for its ability to form covalent bonds through condensation reactions with carboxyl groups due to the presence of amino groups (NH2) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tamra-peg7-NH2 is synthesized by attaching seven polyethylene glycol units to the tetramethylrhodamine core. The amino groups in the compound allow it to undergo condensation reactions with carboxyl groups, forming stable covalent bonds. The synthesis typically involves the following steps:
Activation of Carboxyl Groups: Carboxyl groups are activated using reagents such as N-hydroxysuccinimide (NHS) and carbodiimides.
Condensation Reaction: The activated carboxyl groups react with the amino groups in this compound to form amide bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of reagents are used to activate carboxyl groups and facilitate the condensation reaction.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tamra-peg7-NH2 primarily undergoes condensation reactions due to the presence of amino groups. These reactions include:
Condensation with Carboxyl Groups: Forms stable amide bonds.
Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used to activate carboxyl groups.
Carbodiimides: Facilitate the formation of amide bonds.
Mild Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the fluorescent dye.
Major Products
The major products formed from these reactions are amide-linked conjugates of this compound with various biomolecules or synthetic compounds.
Wissenschaftliche Forschungsanwendungen
Tamra-peg7-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes
Wirkmechanismus
The mechanism of action of Tamra-peg7-NH2 involves its ability to form covalent bonds with carboxyl groups through condensation reactions. This property allows it to label and track biomolecules effectively. The molecular targets include proteins, nucleic acids, and other biomolecules with accessible carboxyl groups. The pathways involved in its action are primarily related to fluorescence emission and detection .
Vergleich Mit ähnlichen Verbindungen
Tamra-peg7-NH2 is unique due to its combination of a fluorescent dye with seven polyethylene glycol units, which enhances its solubility and biocompatibility. Similar compounds include:
Tamra-peg4-NH2: Contains four polyethylene glycol units, offering different solubility and biocompatibility properties.
Tamra-peg12-NH2: Contains twelve polyethylene glycol units, providing higher solubility and biocompatibility but potentially altering its fluorescence properties
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in scientific research.
Eigenschaften
Molekularformel |
C42H60N4O11 |
|---|---|
Molekulargewicht |
796.9 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C18H38N2O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18(21)20-3-5-23-7-9-25-11-13-27-15-17-28-16-14-26-12-10-24-8-6-22-4-2-19/h5-14H,1-4H3;2-17,19H2,1H3,(H,20,21) |
InChI-Schlüssel |
JVCAXBFNLNORIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


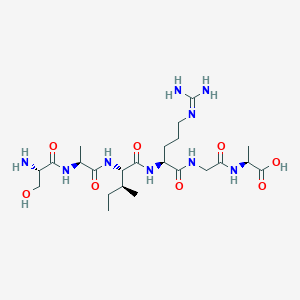
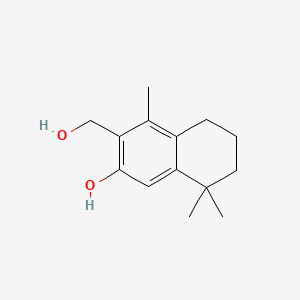
![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
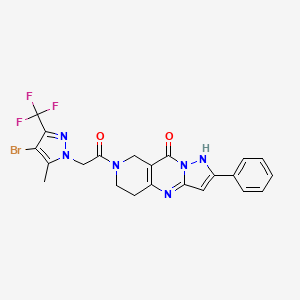
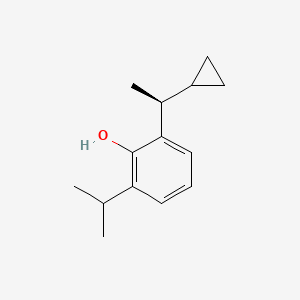
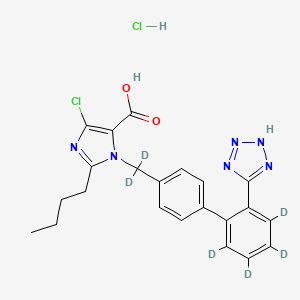
![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)

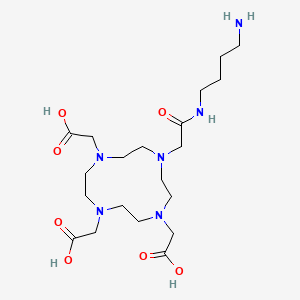
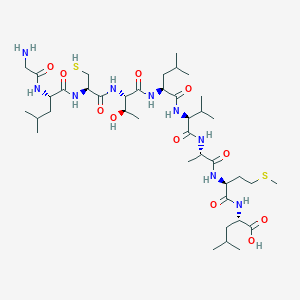

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
